molecular formula C15H18ClN3O B11716833 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B11716833
M. Wt: 291.77 g/mol
InChI Key: CBJBHUSVCBJUBU-UHFFFAOYSA-N
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Description

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring, a phenyl group, and an octahydrocyclopenta[c]pyrrol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride involves several steps. One common synthetic route includes the following steps :

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Cyclization: The intermediate product undergoes cyclization to form the oxadiazole ring.

    Introduction of the octahydrocyclopenta[c]pyrrol moiety: This step involves the reaction of the oxadiazole intermediate with a suitable cyclopentane derivative under specific conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring or the phenyl group is substituted with other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways . The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenyl group and the octahydrocyclopenta[c]pyrrol moiety contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as :

  • 3-benzyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride
  • 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
  • 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-1,2,4-oxadiazole

These compounds share similar structural features, such as the oxadiazole ring and the presence of aromatic groups. this compound is unique due to its specific combination of the octahydrocyclopenta[c]pyrrol moiety and the phenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H

InChI Key

CBJBHUSVCBJUBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl

Origin of Product

United States

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